BENGHE Foundational & Exploratory

Check Availability & Pricing

Fenpyroximate: A Comprehensive Toxicological
Profile and Safety Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fenpyroximate

Cat. No.: B127894

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpyroximate is a broad-spectrum acaricide and insecticide that is widely used in agriculture
to control mites and other pests. Its mode of action involves the inhibition of the mitochondrial
electron transport chain at Complex | (NADH:ubiquinone oxidoreductase), leading to the
disruption of cellular respiration and energy production in target organisms.[1][2] This technical
guide provides a comprehensive overview of the toxicological profile and safety assessment of
Fenpyroximate, drawing from a wide range of studies conducted in various animal models.
The document summarizes key quantitative data, details experimental methodologies for
pivotal studies, and provides visual representations of key pathways and workflows to facilitate
a deeper understanding of its toxicological properties.

Introduction

Fenpyroximate, a phenoxypyrazole derivative, is an effective contact acaricide.[3] Its primary
mechanism of action is the inhibition of the mitochondrial proton-translocating NADH-quinone
oxidoreductase (complex I).[4] This guide aims to provide a detailed technical overview of the
toxicological data available for Fenpyroximate to support its safety assessment.

Pharmacokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
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Studies in rats have shown that Fenpyroximate is well-absorbed following oral administration
and is primarily excreted through the biliary route, with a smaller amount excreted in the urine.
[5] There is no evidence to suggest bioaccumulation in tissues.[5] Fenpyroximate undergoes
extensive metabolism, with numerous metabolites identified. The primary metabolic pathways
include cleavage of the ester bond, hydroxylation of the phenoxypyrazole group, oxidation of
the tert-butyl group, and subsequent conjugation with sulfate and glucuronide.[6] No parent
compound is found in the urine.[6]

Toxicological Profile
Acute Toxicity

Fenpyroximate exhibits moderate acute oral and inhalation toxicity in rats.[7] It has low acute
dermal toxicity.[7] Signs of acute toxicity in mice and rats include urinary and fecal staining,
hypoactivity, and hypopnea.[6]

Table 1: Acute Toxicity of Fenpyroximate

Test Species Route Value Reference
LD50 Rat (male) Oral 245 mg/kg bw [8]
LD50 Rat (female) Oral 480 mg/kg bw [8]
LD50 Mouse Oral S:lvO—SZO ma/kg [6]

) 0.21-0.36 mg/L
LC50 Rat Inhalation )

ailr

[6]

LD50 Rat Dermal >2000 mg/kg bw  [9]

Sub-chronic and Chronic Toxicity

Repeated oral exposure to Fenpyroximate in sub-chronic and chronic studies has been shown
to cause a decrease in body weight and body weight gain across multiple species, including
rats, mice, and dogs.[8][10] In dogs, which are the most sensitive species, clinical signs such
as diarrhea, emesis, and slight bradycardia were observed.[7]
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Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-

Level (LOAEL) from Repeated Dose Studies

Study

Key Effects

. Species NOAEL LOAEL Reference
Duration at LOAEL
Decreased
body-weight
2 mg/k 10 mg/k ain,
90-day Dog 9 9 g. [6]
bw/day bw/day diarrhea,
emaciation,
bradycardia
Decreased
5 mg/k 15 mg/k body-weight
l-year Dog I I ) Y J [6]
bw/day bw/day gain and total
protein levels
Decreased
25 ppm (1 75 ppm (3.08 ]
body weight
104-week Rat (male) mg/kg mg/kg [61[7]
and body
bw/day) bw/day) ] )
weight gain
Decreased
body-weight
100 ppm (9.5 400 ppm gain,
18-month Mouse mg/kg (38.0 mg/kg absolute [6]
bw/day) bw/day) body weight,
and food
consumption
Genotoxicity

Fenpyroximate has been adequately tested in a range of in vitro and in vivo genotoxicity

assays and has been concluded to be non-genotoxic.[6] It was not mutagenic in the Ames test

and did not induce chromosomal aberrations in cultured human lymphocytes or in an in vivo

mouse micronucleus test.[11]
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Carcinogenicity

Long-term carcinogenicity studies in both rats and mice have shown no evidence of
carcinogenic potential for Fenpyroximate.[6][9]

» 18-month Mouse Study: No evidence of carcinogenicity at dietary concentrations up to 800
ppm.[6] The NOAEL was 100 ppm based on decreased body weight gain.[6]

o 104-week Rat Study: No evidence of carcinogenicity at dietary concentrations up to 150
ppm.[6] The NOAEL was 25 ppm based on decreased body weight.[6]

Reproductive and Developmental Toxicity

In a two-generation reproduction study in rats, the NOAEL for parental and developmental
toxicity was 30 ppm (equal to 2 mg/kg bw/day).[6] The LOAEL was 100 ppm based on
decreased body-weight gain in the parental generation and decreased lactational weight gain
in the pups.[6]

Developmental toxicity studies have been conducted in rats and rabbits.

+ Rat: No evidence of embryotoxicity or teratogenicity was observed up to the highest dose
tested (25 mg/kg bw/day).[6]

« Rabbit: No evidence of embryotoxicity or teratogenicity was observed at any dose tested.
The maternal toxicity NOAEL was 2.5 mg/kg bw/day based on minor effects at 5 mg/kg
bw/day.[6]

Safety Assessment and Reference Doses

Based on the comprehensive toxicological data, regulatory bodies have established an
Acceptable Daily Intake (ADI) and an Acute Reference Dose (ARfD) for Fenpyroximate.

o Acceptable Daily Intake (ADI): 0-0.01 mg/kg bw, based on the NOAEL of 1 mg/kg bw/day
from the 104-week rat study, with a 100-fold safety factor applied.[3][6]

o Acute Reference Dose (ARfD): 0.02 mg/kg bw, based on the NOAEL of 2 mg/kg bw from a
study in dogs that showed induction of diarrhea after a single dose, with a 100-fold safety
factor.[3][4]
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Experimental Protocols

Detailed experimental protocols for the key toxicological studies on Fenpyroximate are based
on internationally recognized guidelines, primarily those from the Organisation for Economic
Co-operation and Development (OECD). While specific study reports with step-by-step
methodologies are not always publicly available, the following sections describe the standard
protocols for the pivotal studies cited.

Chronic Toxicity/Carcinogenicity Study (Based on OECD
Guideline 452 & 451)

o Test System: Typically, Sprague-Dawley rats and CD-1 mice are used. For the 104-week rat
study and 18-month mouse study, animals are young and healthy at the start.

o Administration of the Test Substance: Fenpyroximate is administered in the diet at various
concentrations (e.g., 0, 10, 25, 75, and 150 ppm for rats; 0, 25, 100, 400, and 800 ppm for
mice).

o Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food
consumption are recorded weekly for the first 13 weeks and monthly thereafter. Detailed
hematological and clinical chemistry analyses are performed at multiple intervals. At the end
of the study, a full necropsy is performed, and organs are weighed and examined
histopathologically.

o Data Analysis: Statistical analysis is performed to determine the significance of any observed
effects compared to the control group. The NOAEL and LOAEL are determined.

Two-Generation Reproductive Toxicity Study (Based on
OECD Guideline 416)

o Test System: Wistar or Sprague-Dawley rats are typically used.

o Administration of the Test Substance: Fenpyroximate is administered continuously in the
diet to the FO generation for a pre-mating period, during mating, gestation, and lactation. The
F1 generation is then exposed from weaning through to the production of the F2 generation.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b127894?utm_src=pdf-body
https://www.benchchem.com/product/b127894?utm_src=pdf-body
https://www.benchchem.com/product/b127894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Observations: Parental animals are observed for clinical signs, body weight changes, and
reproductive performance (mating, fertility, gestation length, parturition). Pups are examined
for viability, growth, and development.

o Data Analysis: Reproductive and litter parameters are statistically analyzed to determine any
treatment-related effects. The NOAELSs for parental, reproductive, and offspring toxicity are
established.

Developmental Toxicity Study (Based on OECD
Guideline 414)

o Test System: Pregnant Sprague-Dawley rats and New Zealand White rabbits are used.

o Administration of the Test Substance: Fenpyroximate is administered by gavage during the
period of organogenesis (e.g., gestation days 6-15 for rats, 6-19 for rabbits).

o Observations: Maternal animals are observed for clinical signs, body weight, and food
consumption. Near term, fetuses are delivered by caesarean section and examined for
external, visceral, and skeletal abnormalities.

» Data Analysis: The incidence of malformations and developmental variations is statistically
compared between treated and control groups. Maternal and developmental NOAELs and
LOAELSs are determined.

Ames Test (Bacterial Reverse Mutation Assay) (Based
on OECD Guideline 471)

o Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535,
TA1537) and Escherichia coli (e.g., WP2 uvrA) are used.

e Procedure: The bacteria are exposed to various concentrations of Fenpyroximate, both with
and without a metabolic activation system (S9 mix). The number of revertant colonies
(colonies that have regained the ability to grow on a selective medium) is counted.

o Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase
in the number of revertant colonies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and Safety Assessment]. BenchChem, [2025]. [Online PDF]. Available at:
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of-fenpyroximate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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